Lipophilicity Difference vs 6‑Bromoquinoxalin‑2‑amine Governs Passive Membrane Permeability
6-Bromo-3-chloroquinoxalin-2-amine exhibits a predicted ACD/LogP of 3.76, whereas the mono‑halogenated comparator 6‑bromoquinoxalin‑2‑amine (CAS 1071605‑38‑3) shows a reported LogP of 2.555 . The ΔLogP of +1.21 indicates considerably higher lipophilicity for the target compound, which directly influences logD-driven passive membrane permeability and tissue distribution.
| Evidence Dimension | Predicted and reported LogP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 3.76 (ChemSpider predicted) |
| Comparator Or Baseline | 6-Bromoquinoxalin-2-amine (CAS 1071605-38-3): reported LogP = 2.555 |
| Quantified Difference | ΔLogP = +1.21 (target is ~17× more lipophilic by partition coefficient) |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction; comparator LogP from chemsrc.com database (source: ACD/Labs or similar). |
Why This Matters
A >1-log-unit difference in lipophilicity is sufficient to alter oral absorption, CNS penetration, and metabolic clearance profiles, making the two compounds non‑interchangeable in ADME‑sensitive drug discovery programs.
